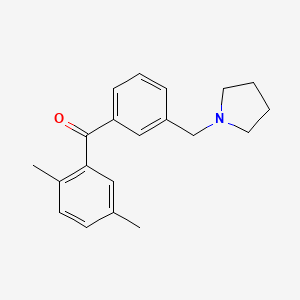

2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the reaction of diamine monomers with aromatic dianhydrides, as seen in the preparation of polyimides containing pyridine and ketone units . The synthesis of a penta-substituted pyrrole derivative, which is structurally related to 2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone, was achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods suggest that the synthesis of 2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone could potentially be carried out through similar coupling reactions or by functionalizing existing benzophenone frameworks.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using various spectroscopic techniques such as FT-IR, Raman, and NMR spectroscopy, as well as single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can predict spectral and geometrical data, which can be correlated with experimental data . The conformational stability of benzophenone derivatives can be influenced by the presence of substituents, as seen in the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone .

Chemical Reactions Analysis

Benzophenone and its derivatives can participate in various chemical reactions, including photocycloaddition , electron transfer , and imidization . The photocycloaddition of benzophenone with dienes can lead to oxetane derivatives , while electron transfer reactions can occur upon excitation of ground-state complexes of benzophenone . The thermal imidization of benzophenonetetracarboxylic acid diester with diamines is another reaction involving benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be quite diverse. Polyimides derived from benzophenone-related monomers exhibit high glass transition temperatures, thermal stability, and outstanding mechanical properties, making them suitable for high-performance materials . The moisture absorption of these materials can vary, and they may also exhibit different coefficients of thermal expansion . The conformational analysis of benzophenone derivatives can reveal barrier heights associated with dihedral and hydroxyl rotations, which can affect their reactivity and stability .

Applications De Recherche Scientifique

Photocycloaddition Studies

The [2 + 2] photocycloaddition reactions of benzophenone derivatives, such as those involving 1,3-dimethylthymine, demonstrate temperature-dependent regioselectivity. This process, known as the Paternò-Büchi reaction, involves the cycloaddition of the 5-6 double bond of dimethylthymine with the carbonyl group of benzophenone derivatives. These reactions are crucial for understanding the behavior of benzophenone derivatives under various temperature conditions and their potential applications in organic synthesis and material science (Xiao-ming Hei et al., 2005).

Electron Transfer in Ground-State Complexes

Benzophenone forms a ground-state complex with various hydrocarbons, such as 2,5-dimethyl-2,4-hexadiene. Studies on these complexes have revealed insights into the electron transfer mechanisms upon excitation. Understanding these mechanisms is significant for applications in photochemistry and molecular electronics (T. Nakayama et al., 1993).

Photocrosslinking in Biological Systems

Benzophenone-based compounds have been used in photocrosslinking studies in biological systems. For instance, they have been incorporated into proteins in Escherichia coli for studying protein interactions. This application is vital for biochemistry and molecular biology research, providing a method to study protein structures and interactions in vivo and in vitro (J. Chin et al., 2002).

Phosphorescence Studies

The study of benzophenone in aqueous solutions and its interactions with nucleic acid derivatives through phosphorescence is another area of research. These studies are crucial for understanding the photophysical properties of benzophenone derivatives and their potential applications in fields like photodynamic therapy and fluorescence spectroscopy (CLAUDE HELENE, 1972).

Biodegradation and Environmental Impact

Research on the biodegradation of benzophenone and its derivatives, including their impact on the environment and potential removal methods, is crucial. Such studies are essential for environmental science and pollution control, providing insights into the effects of these compounds on ecosystems and methods for their safe disposal or treatment (Chitsan Lin et al., 2021).

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMGRWVIOSAPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643201 | |

| Record name | (2,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-40-6 | |

| Record name | Methanone, (2,5-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)